FSP-1 FSP-1 FSP-1 is an anticoagulant of irreversible inhibitor of serine proteinase α-thrombine type. Fluorocontaining phosphonate,synthetised Irreversible anti-coagulant: King=9.2 x 10-4 mol-1 min-1.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196760
InChI:
SMILES:
Molecular Formula: C17H24F6NO5PS
Molecular Weight: 499.4 g/mol

FSP-1

CAS No.:

VCID: VC0196760

Molecular Formula: C17H24F6NO5PS

Molecular Weight: 499.4 g/mol

Purity: ≥ 99% (NMR)

* For research use only. Not for human or veterinary use.

FSP-1 -

Description

Ferroptosis suppressor protein 1 (FSP1), also known as AIMF2, AMID, or PRG3, is a recently identified protein that plays a crucial role in suppressing ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. FSP1 acts independently of the cyst(e)ine–glutathione (GSH)–glutathione peroxidase 4 (GPX4) axis, which is traditionally associated with ferroptosis regulation .

Structural Insights into FSP1

Structural studies on FSP1 have revealed that it contains a FAD-binding domain and a NAD(P)H-binding domain, similar to those found in AIF and NADH oxidoreductases. The carboxy-terminal domain (CTD) of FSP1 is crucial for its catalytic activity and ferroptosis inhibition by facilitating the formation of a functional homodimer. This dimerization is essential for creating two active sites: one for ubiquinone reduction and another for FAD hydroxylation .

DomainFunction
FAD-binding domainCatalytic activity
NAD(P)H-binding domainElectron donor site
Carboxy-terminal domain (CTD)Mediates homodimerization and active site formation

Catalytic Mechanisms of FSP1

FSP1 catalyzes the reduction of ubiquinone (CoQ) and the conversion of FAD to 6-hydroxy-FAD in the presence of oxygen and NAD(P)H. The 6-hydroxy-FAD acts as a potent radical-trapping antioxidant, directly inhibiting ferroptosis in cells. This mechanism highlights FSP1's role in protecting cells from oxidative damage by reducing lipid peroxides .

Catalytic ProcessSubstrateProduct
Ubiquinone reductionUbiquinone (CoQ)Reduced CoQ
FAD hydroxylationFAD6-hydroxy-FAD

Role of FSP1 in Cancer and Inflammation

FSP1 has been identified as a potential target for cancer therapy due to its ability to suppress ferroptosis. Inhibiting FSP1 can sensitize cancer cells to ferroptosis-inducing agents, making it a promising strategy for treating therapy-resistant cancers . Additionally, FSP1 has been linked to inflammatory processes, particularly as a marker for a subset of inflammatory macrophages involved in liver injury and fibrosis .

Disease ContextRole of FSP1
CancerSuppresses ferroptosis, potential therapeutic target
InflammationMarker for inflammatory macrophages

Inhibition of FSP1

Recent studies have focused on developing inhibitors of FSP1 to induce ferroptosis in cancer cells. Compounds like icFSP1 have been identified as potent inhibitors that not only block FSP1 activity but also induce its phase separation, leading to enhanced ferroptotic cell death when combined with other ferroptosis inducers .

InhibitorMechanism of Action
icFSP1Blocks FSP1 activity and induces phase separation
Product Name FSP-1
Molecular Formula C17H24F6NO5PS
Molecular Weight 499.4 g/mol
Purity ≥ 99% (NMR)
Reference - Novel product, no bibliographic references available.
Last Modified Jul 20 2023

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